1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-4-21-13-8-7-12(19-17(23)20-15-6-5-9-25-15)10-14(13)24-11-18(2,3)16(21)22/h5-10H,4,11H2,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJPPESVEGPRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(thiophen-2-yl)urea is a compound of significant interest due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological effects of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves the use of various organic reactions to construct the benzoxazepin and thiophene moieties. The general synthetic approach includes:
- Formation of the Benzoxazepin Core :
- The benzoxazepin structure is typically formed through cyclization reactions involving appropriate precursors such as substituted anilines and carbonyl compounds.
- Introduction of the Thiophene Group :
- The thiophene moiety is introduced via electrophilic substitution or coupling reactions with thiophene derivatives.
Biological Activity
The biological activity of 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(thiophen-2-yl)urea has been evaluated in various studies. Key findings include:
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of specific enzymes involved in cancer progression. For instance:
- Inhibition of PDE10A : Studies have demonstrated that it effectively inhibits phosphodiesterase 10A (PDE10A), which is linked to neuropsychiatric disorders and certain cancers .
Antimicrobial Properties
In addition to its anticancer effects, preliminary data suggest that this compound may possess antimicrobial activity against various bacterial strains. This aspect is currently under investigation to elucidate its potential as an antimicrobial agent.
Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study 1 : A study conducted on human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating strong potency.
- Case Study 2 : In vivo experiments using murine models demonstrated significant tumor regression upon administration of the compound compared to control groups, highlighting its therapeutic potential.
Research Findings Summary Table
| Study | Biological Activity | Key Findings |
|---|---|---|
| Study on Cancer Cells | Anticancer | Induced apoptosis; inhibited proliferation |
| PDE10A Inhibition Study | Enzyme Inhibition | Potent inhibitor with implications for treatment |
| Antimicrobial Evaluation | Antimicrobial | Active against several bacterial strains |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with urea derivatives reported in the International Journal of Organic Chemistry (2012), particularly compounds 7a–7d . These analogs feature tetrahydrobenzo[b]thiophene cores instead of benzoxazepin rings, with variations in substituents and functional groups. Below is a systematic comparison:
Structural and Functional Differences
Data Table: Structural and Functional Comparison
Notes on Evidence and Limitations
The provided evidence lacks explicit biological or pharmacological data for the target compound. Comparisons are based on structural analogies and inferred properties from related urea derivatives.
Compound 7a–7d highlight the diversity of urea-based scaffolds but differ significantly in core heterocycles and substituents, limiting direct functional comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
